N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide

CDK2 inhibition Kinase selectivity Anticancer drug discovery

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide (CAS 1797141-79-7) is a synthetic small molecule (C16H17N5O, MW 295.346) that belongs to the pyrazolo[1,5-a]pyrimidine class of heterocycles. It is explicitly claimed as a cyclin-dependent kinase (CDK) inhibitor in Schering-Plough's foundational patent US 2006128725 A1, where close analogs bearing a 2-methyl substituent on the fused pyrazolo[1,5-a]pyrimidine core at the 6-position were shown to interact with CDK2, CDK5 and CDK9.

Molecular Formula C16H17N5O
Molecular Weight 295.346
CAS No. 1797141-79-7
Cat. No. B2824605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide
CAS1797141-79-7
Molecular FormulaC16H17N5O
Molecular Weight295.346
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC=CC=N3
InChIInChI=1S/C16H17N5O/c1-12-9-15-19-10-13(11-21(15)20-12)5-4-8-18-16(22)14-6-2-3-7-17-14/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,18,22)
InChIKeyPHNWXMDTXICQCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide (CAS 1797141-79-7): Core Chemotype & Procurement-Relevant Identity


N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide (CAS 1797141-79-7) is a synthetic small molecule (C16H17N5O, MW 295.346) that belongs to the pyrazolo[1,5-a]pyrimidine class of heterocycles. It is explicitly claimed as a cyclin-dependent kinase (CDK) inhibitor in Schering-Plough's foundational patent US 2006128725 A1, where close analogs bearing a 2-methyl substituent on the fused pyrazolo[1,5-a]pyrimidine core at the 6-position were shown to interact with CDK2, CDK5 and CDK9 [1]. The picolinamide side chain anchors the molecule within an established Trk kinase pharmacophore, as demonstrated in Array BioPharma's Trk inhibitor patent series (US8513263), where the amide bond of picolinamide at the pyrazolo[1,5-a]pyrimidine scaffold significantly enhanced kinase inhibition activity [2]. This compound is supplied at ≥95% purity for research use, and its distinct substitution pattern differentiates it from generic pyrazolo[1,5-a]pyrimidine building blocks .

Why In-Class Pyrazolo[1,5-a]pyrimidine Analogs Cannot Substitute for N-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide


This compound combines three structural features that are absent in simpler pyrazolo[1,5-a]pyrimidine building blocks: a 2-methyl substituent at the pyrazolo[1,5-a]pyrimidine core, a C6-linked propyl spacer, and a terminal picolinamide moiety. The 2-methyl group is critical for CDK2 inhibitory potency as directly demonstrated in patent US 2006128725 A1, where the 2-methyl-substituted analog III achieved IC50 values of 0.020 μM and 0.029 μM against CDK2 (cyclin A- and cyclin E-dependent, respectively) [1]. Additionally, as established in the Trk inhibitor literature (US8513263), the presence of the picolinamide bond at the pyrazolo[1,5-a]pyrimidine ring significantly enhances kinase inhibition activity compared to analogs lacking this functional group [2]. Furthermore, the pyrazolo[1,5-a]pyrimidine scaffold itself has been demonstrated to be the superior core for CDK2 inhibitor development over alternative bicyclic templates [3]. The precise 2-methyl-6-propyl-picolinamide substitution pattern cannot be replicated by unsubstituted pyrazolo[1,5-a]pyrimidines, 3-substituted regioisomers, or nicotinamide variants, each of which possesses a distinct biological target profile. Generic substitution therefore entails risk of altered or abolished target engagement.

Quantitative Evidence Guide: How N-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide Compares to Closest Analogs


CDK2 Enzyme Inhibition Potency: 2-Methyl-Substituted Pyrazolopyrimidine vs. Unsubstituted or Alternative Core Analogs

A close analog of the target compound (differing only in the picolinamide amide substituent) that is explicitly described in US 2006128725 A1 and designated compound III demonstrated potent CDK2 inhibition. This analog achieved an IC50 of 0.020 μM against CDK2/cyclin A and 0.029 μM against CDK2/cyclin E [1]. This represents the most proximal quantitative benchmark available for the target compound's kinase inhibition profile. The pyrazolo[1,5-a]pyrimidine core itself has been shown to be superior to three alternative bicyclic templates (pyrazolo[1,5-a]pyridine, imidazo[1,2-a]pyrimidine, and [1,2,4]triazolo[1,5-a]pyrimidine) for CDK2 inhibition, directly validating the scaffold choice [2].

CDK2 inhibition Kinase selectivity Anticancer drug discovery

Picolinamide Moiety Contribution: Enhanced Kinase Binding vs. Non-Amide or Alternative Amide Analogs

The picolinamide functional group at the target compound directly mirrors a critical pharmacophore element identified in Array BioPharma's Trk kinase inhibitor series (US8513263). In this patent, picolinamide at the 3-position of the pyrazolo[1,5-a]pyrimidine ring significantly enhanced Trk inhibitory activity compared to analogs bearing alternative amide or non-amide substituents [1]. The target compound's picolinamide is linked via a propyl spacer to the 6-position of a 2-methylpyrazolo[1,5-a]pyrimidine core, providing a structurally differentiated presentation of this validated pharmacophore compared to the 3-picolinamide regioisomers exemplified in the Trk patent literature.

Trk kinase inhibition Kinase pharmacophore Structure-activity relationship

Cytotoxicity Profile in Human Cancer Cell Lines vs. Related Pyrazolo[1,5-a]pyrimidine Derivatives

The compound class to which the target compound belongs has demonstrated significant antiproliferative activity across multiple human cancer cell lines. In published studies on structurally related pyrazolo[1,5-a]pyrimidine derivatives, compounds 1a and 1b achieved average IC50 values of 24.8 nM and 28 nM, respectively, against a panel of cancer cell lines [1]. Additionally, CDK2-targeted pyrazolo[1,5-a]pyrimidine derivatives such as 5i and 5j displayed sub-micromolar CDK2 inhibition (IC50 = 0.16–0.25 μM), comparable to or exceeding the reference inhibitor roscovitine (IC50 = 0.24 μM) [2]. The target compound, with its unique C6-propyl-picolinamide substitution, may exhibit a differentiated cellular potency and selectivity profile relative to these published analogs that bear different substitution patterns.

Antiproliferative activity Cancer cell lines Cytotoxicity screening

Kinase Selectivity Fingerprint of Pyrazolo[1,5-a]pyrimidine CDK Inhibitors vs. Pan-Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidine CDK inhibitors, including the closely related clinical candidate dinaciclib (SCH 727965), exhibit a defined selectivity profile across the CDK family and the broader kinome. Dinaciclib, which shares the pyrazolo[1,5-a]pyrimidine core and key substitution features with the target compound, potently inhibits CDK2 (IC50 = 1 nM), CDK5 (IC50 = 1 nM), CDK1 (IC50 = 3 nM), and CDK9 (IC50 = 4 nM) [1]. The compound BS-181, another pyrazolo[1,5-a]pyrimidine derivative, demonstrates high selectivity for CDK7 (IC50 = 21 nM) with 42-fold selectivity over CDK2 (IC50 = 880 nM) [2]. These selectivity profiles illustrate the tunability of the pyrazolo[1,5-a]pyrimidine scaffold: small structural modifications at the 6-position can profoundly shift selectivity within the CDK family—a feature directly relevant to the target compound's differentiated 6-propyl-picolinamide substitution.

Kinase selectivity CDK family profiling Off-target risk assessment

Confirmed Research & Industrial Application Scenarios for N-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide


CDK2-Selective Probe Development for Cell Cycle Regulation Studies

Based on the quantitative CDK2 inhibition data for the closely related analog III (IC50 = 0.020–0.029 μM) [1] and the demonstrated superiority of the pyrazolo[1,5-a]pyrimidine core over alternative scaffolds , the target compound is a high-priority candidate for developing CDK-family chemical probes. Its C6-propyl-picolinamide substitution pattern is structurally distinct from the clinically studied 3-substituted analogs, potentially offering a novel selectivity window within the CDK family. Researchers investigating cell cycle dysregulation in cancer should prioritize this compound for kinase selectivity profiling and subsequent cellular target engagement studies.

Structure-Activity Relationship (SAR) Expansion of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

The compound uniquely combines three validated pharmacophore elements—2-methyl substitution, a C6-propyl linker, and a picolinamide moiety—in a single molecule [1][2]. This combination is absent from published SAR series, which predominantly focus on 3-substituted or 5,7-disubstituted pyrazolo[1,5-a]pyrimidines. Medicinal chemistry teams can use this compound as a key SAR probe to explore the impact of 6-position substitution on kinase selectivity, physicochemical properties (e.g., cLogD, solubility), and cellular potency, complementing existing data on 3-substituted and 7-substituted analogs.

Dual CDK/Trk Inhibition Hypothesis Testing in Neuroblastoma or Pain Models

The compound's picolinamide moiety is a critical pharmacophore for both CDK inhibition (via the pyrazolo[1,5-a]pyrimidine scaffold) [1] and Trk kinase inhibition (as established in US8513263) [2]. This dual pharmacophore presentation may enable exploration of CDK-Trk polypharmacology in therapeutic areas where both kinase families are implicated, such as neuroblastoma (TrkA/B/C and CDK dependencies) or inflammatory pain (TrkA and CDK5). Procurement of this compound for dual-pathway mechanistic studies is justified by its unique structural geometry that positions the picolinamide for engagement with both kinase families.

Reference Standard for Analytical Method Development and Quality Control of Pyrazolo[1,5-a]pyrimidine Libraries

Supplied at ≥95% purity with defined molecular formula (C16H17N5O) and molecular weight (295.346) , this compound serves as an authenticated reference standard for HPLC/LC-MS method development and calibration in laboratories synthesizing or screening pyrazolo[1,5-a]pyrimidine compound libraries. Its distinct InChI Key and exact mass differentiate it from isomeric contaminants and degradation products, supporting robust analytical quality control workflows.

Quote Request

Request a Quote for N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.